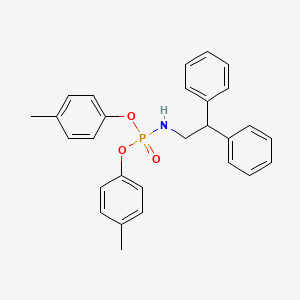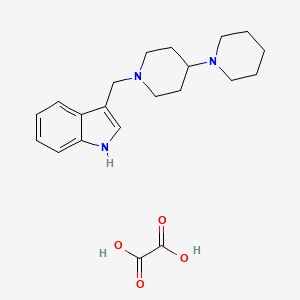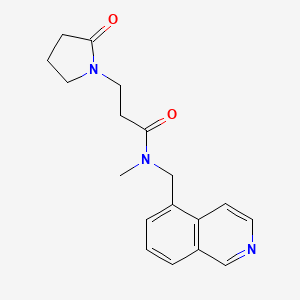![molecular formula C16H14N2O3 B4993384 2-{[(3-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4993384.png)
2-{[(3-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(3-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione, also known as MI-2, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. MI-2 has been shown to selectively inhibit the activity of the MDM2 protein, which is a negative regulator of the tumor suppressor protein p53. Inhibition of MDM2 activity leads to an increase in p53 levels, which can induce cell cycle arrest, apoptosis, and senescence in cancer cells.
作用機序
2-{[(3-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione selectively inhibits the activity of the MDM2 protein, which is a negative regulator of the tumor suppressor protein p53. Inhibition of MDM2 activity leads to an increase in p53 levels, which can induce cell cycle arrest, apoptosis, and senescence in cancer cells. This compound has been shown to be highly selective for MDM2 inhibition, with minimal off-target effects on other proteins.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest, apoptosis, and senescence in cancer cells. These effects are mediated through the activation of the p53 pathway, which is a key regulator of cell growth and survival. This compound has also been shown to inhibit tumor growth in mouse models of cancer, both as a single agent and in combination with other cancer therapies.
実験室実験の利点と制限
One advantage of 2-{[(3-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione is its high selectivity for MDM2 inhibition, which minimizes off-target effects on other proteins. This compound is also relatively easy to synthesize in large quantities, allowing for efficient production for research purposes. One limitation of this compound is its potential toxicity, which may limit its use in clinical settings. This compound has also been shown to be less effective in certain types of cancer, such as those with mutations in the p53 pathway.
将来の方向性
There are several potential future directions for research on 2-{[(3-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione. One area of interest is the development of combination therapies that incorporate this compound with other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is the identification of biomarkers that can predict response to this compound treatment, which could help to personalize cancer therapy. Finally, further studies are needed to better understand the potential toxicities of this compound and to develop strategies to minimize these effects.
合成法
The synthesis of 2-{[(3-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione involves a multi-step process that begins with the reaction of 3-methoxyaniline with 2-bromoacetic acid to form an intermediate product. This intermediate is then reacted with phthalic anhydride to form the desired this compound molecule. The synthesis of this compound has been optimized and improved over time, allowing for efficient production of the molecule in large quantities for research purposes.
科学的研究の応用
2-{[(3-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential use in cancer treatment. In preclinical studies, this compound has been shown to induce cell cycle arrest, apoptosis, and senescence in a variety of cancer cell lines. This compound has also been shown to inhibit tumor growth in mouse models of cancer, both as a single agent and in combination with other cancer therapies.
特性
IUPAC Name |
2-[(3-methoxyanilino)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-12-6-4-5-11(9-12)17-10-18-15(19)13-7-2-3-8-14(13)16(18)20/h2-9,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWIQKLFNZACPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4993315.png)

![8-[3-(4-chloro-3-ethylphenoxy)propoxy]quinoline](/img/structure/B4993325.png)


![3-[(5-bromo-2-furyl)methylene]-5-(4-ethoxyphenyl)-2(3H)-furanone](/img/structure/B4993345.png)
![1-[4-(2-methoxyphenyl)-1-piperazinyl]-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol dihydrochloride](/img/structure/B4993347.png)
![1-[4-isopropoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrochloride](/img/structure/B4993348.png)
![3-[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4993352.png)

![5-(4-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-1-piperazinyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B4993397.png)
![3-chloro-4-[(4-chloro-2-methylphenyl)amino]-1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B4993402.png)
